6-Methylmercaptopurine riboside
Overview
Description
Synthesis Analysis
The synthesis of 6-MMPR involves interactions with metal ions, particularly in the formation of complexes. For instance, methylmercurated complexes of 6-mercaptopurine riboside have been prepared and characterized, highlighting the potential for metal ion-biomolecule interactions in the synthesis of 6-MMPR and its derivatives (Buncel, Kumar, & Norris, 1986).
Molecular Structure Analysis
The molecular structure of 6-MMPR has been determined through various spectroscopic methods. For example, the crystal and molecular structure of 6-thiopurine riboside, a closely related compound, has been analyzed using X-ray crystallographic analysis, providing insights into the conformation and bonding within the molecule (Shefter, 1968).
Chemical Reactions and Properties
6-MMPR undergoes a range of chemical reactions, including interactions with metal ions and oxidation processes. For instance, the electrochemical oxidation of 6-mercaptopurine riboside, a related compound, highlights the complex chemical behavior and stability of these types of nucleosides in aqueous solutions (Goyal, Rastogi, & Sangal, 2001).
Physical Properties Analysis
The stability of 6-MMPR in aqueous solutions is a key aspect of its physical properties. Studies have examined the hydrolysis kinetics of ribosilo-6-methylmercaptopurine, providing valuable data on its behavior in water and the factors influencing its stability (Jelińska, 2000).
Chemical Properties Analysis
The chemical properties of 6-MMPR, including its interactions with other molecules and its role in biological systems, have been extensively studied. For example, its inhibition of purine biosynthesis de novo in cultured cells underscores its significant biochemical activity and potential therapeutic applications (Woods, Henderson, & Henderson, 1978).
Scientific Research Applications
-
Antiviral Activity Against Canine Distemper Virus
- Field : Virology .
- Application : 6-Methylmercaptopurine riboside (6MMPr) has shown antiviral activity against the canine distemper virus (CDV) in vitro .
- Method : The inhibitory effects of 6MMPr against a wild-type CDV strain infection were tested in cell culture. Infectious particle production and viral RNA levels in treated and untreated CDV-infected cells were measured .
- Results : 6MMPr was able to reduce viral RNA levels and inhibit the production of infectious CDV particles. The therapeutic selectivity of 6MMPr was approximately six times higher than that of ribavirin .
-
Synthesis of Silver(I) Complex
- Field : Chemistry .
- Application : 6-Methylmercaptopurine riboside (6-MMPR) reacts with silver nitrate to form a colorless crystalline complex .
- Method : Silver nitrate reacts with 6-MMPR in aqueous solution containing methanol and dimethyl sulfoxide at room temperature .
- Results : The reaction produces a colorless crystalline complex, namely, bis(6-methylmercaptopurine riboside-κN7)(nitrato-κ2O,O′)silver(I) 2.32-hydrate .
-
Inhibition of DNA Replication in Retinoblastoma
- Field : Molecular Biology .
- Application : 6-Methylmercaptopurine riboside (6MMPR) has been used as a phosphoribosyl pyrophosphate amidotransferase inhibitor to study its effects on DNA replication in a retinoblastoma (Rb) phosphorylation-independent manner in human cytomegalovirus (HCMV) .
- Method : The specific methods of application or experimental procedures are not detailed in the sources .
- Results : The specific results or outcomes obtained are not detailed in the sources .
Safety And Hazards
When handling 6-Methylmercaptopurine riboside, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
Future Directions
6-Methylmercaptopurine riboside has been used in studies on thiopurine metabolism by enzymes such as inosine-5′-monophosphate dehydrogenase and thiopurine methyltransferase . It may also be used to study mechanisms of bovine viral diarrhea virus (BVDV) inhibition . These results provide a new rationale for the use of selected purine analogues in combination therapy of solid cancer .
properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRFDHHANOYUTE-IOSLPCCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4S | |
Record name | 6-METHYLMERCAPTOPURINE RIBOSIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20662 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5030454 | |
Record name | 6-Methylmercaptopurine ribonucleoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5030454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
6-methylmercaptopurine riboside is a white powder. (NTP, 1992) | |
Record name | 6-METHYLMERCAPTOPURINE RIBOSIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20662 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
5 to 10 mg/mL at 66 °F (NTP, 1992), DMA 167 (mg/mL), 50% DMF 50 (mg/mL), H 25 (mg/mL), Propylene glycol 6 (mg/mL) | |
Record name | 6-METHYLMERCAPTOPURINE RIBOSIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20662 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 6-METHYLMERCAPTOPURINE RIBOSIDE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/40774%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
6-Methylmercaptopurine riboside | |
CAS RN |
342-69-8 | |
Record name | 6-METHYLMERCAPTOPURINE RIBOSIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20662 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 6-Methylmercaptopurine riboside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=342-69-8 | |
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Record name | Methylthioinosine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342698 | |
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Record name | Methylthioinosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02896 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-Methylmercaptopurine ribonucleoside | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(methylthio)-9-β-D-ribofuranosyl-9H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.857 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLTHIOINOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5G39SHR0V | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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